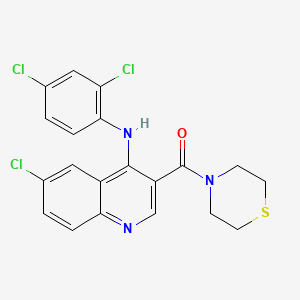
(6-クロロ-4-((2,4-ジクロロフェニル)アミノ)キノリン-3-イル)(チオモルホリノ)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-CHLORO-N-(2,4-DICHLOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential therapeutic properties and its role in various chemical reactions.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic agent for treating diseases, particularly those involving microbial infections or cancer.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of quinoline derivatives can vary depending on their structure and the target they interact with. Some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
将来の方向性
The future directions in the research of quinoline derivatives involve the development of more convenient and efficient synthetic methods for these compounds, as they are quite meaningful for both scientific research and industrial application . There is also a need to discover novel quinoline derivatives with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-CHLORO-N-(2,4-DICHLOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the chloro substituents: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can introduce chloro groups at specific positions on the quinoline ring.
Attachment of the thiomorpholine moiety: This step involves the reaction of the quinoline intermediate with thiomorpholine-4-carbonyl chloride under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
6-CHLORO-N-(2,4-DICHLOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, or other strong nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
類似化合物との比較
Similar Compounds
Chloroquine: An antimalarial drug with a similar quinoline core structure.
Quinoline-4-carboxamide derivatives: Compounds with related structures and potential therapeutic applications.
Thiourea derivatives: Compounds containing the thiomorpholine moiety, known for their biological activities.
Uniqueness
6-CHLORO-N-(2,4-DICHLOROPHENYL)-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is unique due to the specific combination of functional groups and substituents, which confer distinct chemical and biological properties
特性
IUPAC Name |
[6-chloro-4-(2,4-dichloroanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl3N3OS/c21-12-1-3-17-14(9-12)19(25-18-4-2-13(22)10-16(18)23)15(11-24-17)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUQKRSYVPLTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=C(C=C(C=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide](/img/structure/B2558953.png)
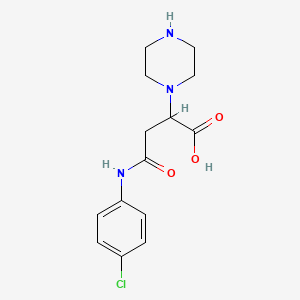

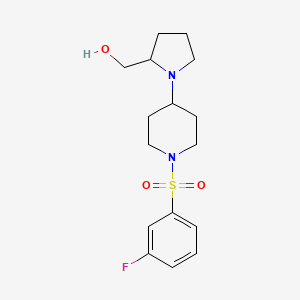

![(1R,4S)-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B2558962.png)

![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2558966.png)
![8-(4-ethoxyphenyl)-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2558967.png)
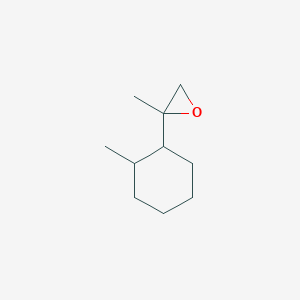

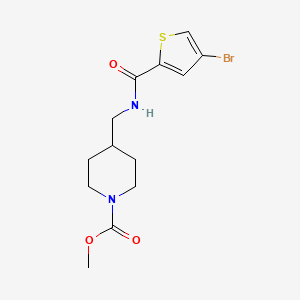
![4-[benzyl(ethyl)sulfamoyl]-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2558972.png)
![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2558973.png)
